2-Chloro-8-fluoroquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-8-fluoroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAVBEVTQJAFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653125 |

Source

|

| Record name | 2-Chloro-8-fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107695-04-4 |

Source

|

| Record name | 2-Chloro-8-fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-8-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, and its potential as a scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile platform for designing molecules that can interact with a wide array of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3] Marketed drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic significance of the quinazoline core.[3]

This compound represents a key building block for the synthesis of novel quinazoline-based drug candidates. The strategic placement of the chloro and fluoro substituents, along with the primary amine at the 4-position, offers multiple avenues for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1107695-04-4 | [4] |

| Molecular Formula | C₈H₅ClFN₃ | [4] |

| Molecular Weight | 197.60 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |

| Melting Point | Not available. Expected to be relatively high due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. | Inferred from related quinazoline structures. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | General solubility trends for quinazoline derivatives.[5] |

| Hazard | Irritant. | [4] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available substituted anthranilic acid. The key transformation is a regioselective nucleophilic aromatic substitution (SₙAr) on a 2,4-dichloroquinazoline intermediate.

Synthetic Strategy Overview

The proposed synthetic pathway commences with the cyclization of an appropriately substituted anthranilic acid to form a quinazolinedione, followed by chlorination to yield the reactive 2,4-dichloroquinazoline intermediate. Subsequent amination at the more reactive C4 position affords the target compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous quinazoline derivatives.[6][7]

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

-

To a stirred mixture of 2-amino-3-fluorobenzoic acid (1 equivalent) and urea (3 equivalents), heat the reaction mixture to 180-190 °C for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Triturate the resulting solid with a saturated aqueous solution of sodium bicarbonate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline

-

A mixture of 8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 10-15 equivalents) is heated at reflux for 6-8 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 2,4-dichloro-8-fluoroquinazoline.

Step 3: Synthesis of this compound

-

Dissolve 2,4-dichloro-8-fluoroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise with stirring. The regioselective substitution at the C4 position is favored under these milder conditions.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed by a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.[6][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the amino group.

-

Amine Protons (δ 5.0-7.0 ppm): The protons of the primary amine at the C4 position will likely appear as a broad singlet in this region. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): The eight carbon atoms of the quinazoline ring system will resonate in this region. The carbons attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts.

-

C-F Coupling: The carbon atom directly bonded to the fluorine atom (C8) will exhibit a large one-bond coupling constant (¹JC-F). Adjacent carbons will show smaller two- and three-bond couplings.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 197. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3200-3500 cm⁻¹): The primary amine will exhibit two sharp to medium absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the quinazoline ring system will appear in this region.

-

C-Cl Stretching (600-800 cm⁻¹): A stretching vibration for the carbon-chlorine bond is expected in this region.

-

C-F Stretching (1000-1300 cm⁻¹): A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in this region.

Reactivity and Potential for Derivatization

The chemical structure of this compound offers several handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is less reactive than the one at the C4 position in the 2,4-dichloro precursor, but it can still undergo nucleophilic aromatic substitution under more forcing conditions (e.g., higher temperatures, stronger nucleophiles).[1] This allows for the sequential introduction of different substituents at the C2 and C4 positions, leading to a diverse range of 2,4-disubstituted quinazoline derivatives.

Caption: Derivatization via nucleophilic substitution at the C2 position.

Reactions of the 4-Amino Group

The primary amine at the C4 position can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions provide further opportunities to explore the structure-activity relationship (SAR) of quinazoline-based compounds.

Potential Applications in Drug Discovery: Targeting Protein Kinases

The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2][9] The general structure of many quinazoline-based kinase inhibitors features a substitution at the 4-position that projects into the ATP-binding pocket of the kinase.

Hypothetical Kinase Inhibition and Signaling Pathway

Given the structural similarities to known kinase inhibitors, it is plausible that derivatives of this compound could target key kinases involved in cancer cell proliferation and survival, such as those in the EGFR or VEGFR signaling pathways.

Caption: A generalized signaling pathway potentially targeted by derivatives of this compound.

Proposed Experimental Workflow for Biological Evaluation

A logical first step in evaluating the therapeutic potential of novel derivatives of this compound would be to screen them against a panel of protein kinases.

-

Primary Kinase Screening: Screen a library of derivatives at a single concentration (e.g., 10 µM) against a broad panel of kinases to identify initial hits.

-

Dose-Response Studies: For active compounds, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) value for the target kinase(s).

-

Cell-Based Assays: Evaluate the anti-proliferative activity of promising compounds in relevant cancer cell lines.

-

In Vivo Efficacy Studies: Test the most potent and selective compounds in animal models of cancer to assess their in vivo efficacy and tolerability.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The quinazoline core, a proven pharmacophore, suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors and other targeted therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

-

Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry.

-

2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online.

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules.

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry.

-

2-chloro-8-fluoro-n-methylquinazolin-4-amine. PubChem.

-

2,4-Dichloroquinazoline synthesis. ChemicalBook.

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life.

-

1107695-04-4 Cas No. | this compound. Matrix Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. 1107695-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Chloro-8-fluoroquinazolin-4-amine: A Multi-Pronged Spectroscopic Approach

An In-depth Technical Guide:

Preamble: The Quinazoline Scaffold - A Privileged Core in Modern Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure provides a versatile platform for introducing diverse functional groups, leading to a broad spectrum of pharmacological activities.[2][3] This has established the quinazoline core as a "privileged structure," with numerous derivatives gaining FDA approval, particularly as potent inhibitors of protein tyrosine kinases in oncology.[1][4] Given the profound impact of substituent placement on biological activity, the unambiguous structure elucidation of novel quinazoline derivatives is a critical step in the drug discovery and development pipeline.[5][6]

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of a specific analogue, 2-Chloro-8-fluoroquinazolin-4-amine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of techniques to explain the causality behind the analytical strategy, creating a self-validating system where orthogonal methods converge to provide an unassailable structural proof.

Chapter 1: The Analytical Challenge: Introducing this compound

The subject of our investigation is this compound (Molecular Formula: C₈H₅ClFN₃, Molecular Weight: 197.60 g/mol ).[7] While a commercial label provides a putative identity, rigorous scientific practice demands empirical verification. The presence of a quinazoline core, a chlorine atom, a fluorine atom, and an amine group presents a fascinating analytical puzzle. Our objective is to confirm not only the core structure and the presence of these functional groups but also their precise and unambiguous regiochemical placement.

Chapter 2: The Elucidation Strategy: A Multi-Pronged Spectroscopic Approach

A robust structure elucidation strategy relies on the integration of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data should paint a single, consistent picture. Our approach is hierarchical, beginning with foundational data and building to a comprehensive, three-dimensional understanding.

Caption: Logical map of key 2D NMR correlations for structure confirmation.

| Correlation Type | From | To | Structural Significance |

| COSY | H6 | H5, H7 | Confirms the 1,2,3-trisubstituted pattern of the benzene ring. |

| HSQC | H5, H6, H7 | C5, C6, C7 | Unambiguously assigns the protonated carbons. |

| HMBC (³J) | H7 | C5 | Confirms the relative positions of H5 and H7. |

| HMBC (²J) | H7 | C8a | Links the aromatic ring to the pyrimidine ring. |

| HMBC (³J) | H5 | C4a | Links the aromatic ring to the pyrimidine ring at the fusion point. |

| HMBC (³J) | H7 | C8-F | Critical: Correlation from H7 to the fluorine-bearing carbon C8 confirms the position of the fluorine atom. |

| HMBC (²J, ³J) | NH₂ | C4, C4a | Critical: Correlations from the amine protons confirm its attachment at the C4 position. |

Data Presentation: Table of Key Diagnostic 2D NMR Correlations.

Chapter 5: Deconstructive Analysis - Tandem Mass Spectrometry (MS/MS)

Authoritative Grounding: MS/MS serves as an orthogonal validation of the connectivity established by NMR. [8]In this technique, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. [9]The fragmentation patterns of quinazoline and quinoline derivatives are well-documented and often involve characteristic losses of small neutral molecules or radicals. [10][11] Predicted Fragmentation Pathways:

-

Loss of Cl•: Radical loss of a chlorine atom.

-

Loss of HCl: A common pathway for chloro-aromatics.

-

Loss of HCN: From the pyrimidine ring.

-

Retro-Diels-Alder (RDA) Fission: Cleavage across the pyrimidine ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 198.0 | 162.0 | HCl | Loss of chlorine and an adjacent proton. |

| 198.0 | 171.0 | HCN | Cleavage of the pyrimidine ring. |

| 162.0 | 135.0 | HCN | Subsequent fragmentation of the quinazoline core. |

Data Presentation: Table of Predicted MS/MS Fragmentation Pathways.

Protocol 5.1: MS/MS Fragmentation Analysis

-

Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer capable of MS/MS.

-

Method: Using the same sample and conditions as the HRMS analysis, perform a "Product Ion Scan."

-

Procedure: Set the first mass analyzer (Q1) to isolate the precursor ion of interest (e.g., m/z 198.0). The isolated ions are passed to the collision cell (q2), where they are fragmented. The third mass analyzer (Q3) scans the resulting fragment ions.

-

Analysis: Compare the observed fragment masses to those predicted for the proposed structure. This comparison serves to validate the proposed atomic connections.

Chapter 6: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography is the "gold standard" for absolute, unambiguous structure determination. [12]It provides a 3D model of the molecule as it exists in the solid state, yielding precise bond lengths, bond angles, and intermolecular packing information. [13]

Protocol 6.1: Crystal Growth and X-ray Diffraction

-

Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is in itself an indication of high sample purity.

-

Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Procedure: Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at room temperature.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods, and then refined to yield the final atomic coordinates and thermal parameters.

Conclusion: A Validated Structural Dossier

The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, definitively placing the chloro, fluoro, and amine substituents on the quinazoline core. Finally, tandem mass spectrometry validates this proposed structure by confirming its characteristic fragmentation pattern. Each step in this workflow serves to validate the last, culminating in a structural assignment of the highest confidence, fit for any regulatory submission or advanced research endeavor.

References

-

Asif, M. (2017). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

-

Pharmacological importance of quinazoline-based drugs. ResearchGate. Available from: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available from: [Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online. Available from: [Link]

-

Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]

-

Chemical structure of substituted quinazoline derivatives. ResearchGate. Available from: [Link]

-

Chemistry Of Heterocyclic Compounds 501 Spring 2017. University of Tennessee. Available from: [Link]

-

Xu, S., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available from: [Link]

-

Structures of quinazolinone derivatives with diverse functional groups. ResearchGate. Available from: [Link]

-

Fardus-Reid, F., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available from: [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available from: [Link]

-

Structures of some important quinazoline derivatives and atom numbering of compound 1. ResearchGate. Available from: [Link]

-

Chemical structure of quinazoline derivatives. ResearchGate. Available from: [Link]

-

¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. Available from: [Link]

-

Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Available from: [Link]

-

Fardus-Reid, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. Available from: [Link]

-

2-chloro-8-fluoro-n-methylquinazolin-4-amine. PubChemLite. Available from: [Link]

-

2-Chloro-6-fluoro-8-methylquinazolin-4-amine. PubChem. Available from: [Link]

-

F···H Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available from: [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org. Available from: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available from: [Link]

-

Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. NIH. Available from: [Link]

-

Chemical structure (A) and 2D-HSQC NMR spectrum (B) of... ResearchGate. Available from: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d]–[1][4]oxazin–4–one and 3 o. GSC Online Press. Available from: [Link]

-

(PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available from: [Link]

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. Available from: [Link]

-

The identification of quinazolines on the illicit market. Lirias - KU Leuven. Available from: [Link]

-

2-Chloroquinazolin-4-amine. PubChem. Available from: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available from: [Link]

-

X-ray crystallographic structure of compound 8. ResearchGate. Available from: [Link]

-

Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1107695-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 12. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine (CAS 1107695-04-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-8-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the quinazoline family, this molecule serves as a valuable building block in the development of targeted therapeutics, particularly in the realm of oncology.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a variety of biological targets. Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, feature a quinazoline core and function as potent kinase inhibitors in cancer therapy. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS 1107695-04-4) is a key intermediate in the synthesis of more complex quinazoline derivatives. The presence of a reactive chlorine atom at the 2-position provides a handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The fluorine atom at the 8-position can influence the compound's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 1107695-04-4 | [1][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₅ClFN₃ | [1] |

| Molecular Weight | 197.60 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 233.5 ± 38.0 °C at 760 mmHg (Predicted for 2-Chloro-6-fluoroquinazolin-4-amine) | [3] |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| XLogP3 | 1.85 (Predicted for 2-Chloro-6-fluoroquinazolin-4-amine) | [3] |

It is important to note that some of the data presented, particularly the boiling point and XLogP3, are predicted values for a regioisomer and should be used as an estimation pending experimental verification for this compound.

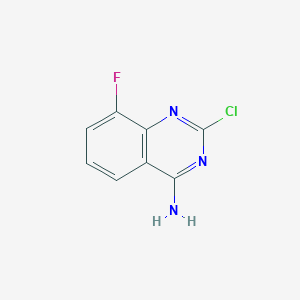

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step pathway common for quinazoline derivatives. A representative synthetic route is outlined below. This process begins with a substituted anthranilic acid, which undergoes cyclization, followed by chlorination and amination.

Caption: General synthetic pathway for this compound.

Representative Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of 2-chloro-4-aminoquinazoline derivatives, which can be adapted for this compound.

Step 1: Cyclization to form 8-Fluoroquinazoline-2,4-diol

-

In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and an excess of urea.

-

Heat the mixture to 180-200 °C for several hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and treat it with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 8-fluoroquinazoline-2,4-diol.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 2: Chlorination to form 2,4-Dichloro-8-fluoroquinazoline

-

To a flask containing 8-fluoroquinazoline-2,4-diol, add an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Collect the precipitated 2,4-dichloro-8-fluoroquinazoline by filtration, wash thoroughly with cold water, and dry.

Step 3: Selective Amination to yield this compound

-

Dissolve 2,4-dichloro-8-fluoroquinazoline in a suitable solvent, such as isopropanol or dioxane.

-

Bubble ammonia gas through the solution at a controlled temperature (typically 0-10 °C) or use a solution of ammonia in the solvent. The chlorine at the 4-position is more reactive and will be selectively replaced.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Development

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro-4-aminoquinazoline core of the target compound is a key pharmacophore that can be further functionalized to create potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).

The 2-chloro group on this compound serves as a versatile synthetic handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against specific kinase targets. The 4-amino group is often a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. The 8-fluoro substituent can modulate the electronic environment of the quinazoline ring, potentially influencing binding affinity and metabolic stability.

While no specific biological studies have been published for this compound itself, its structural similarity to the core of many known kinase inhibitors suggests its potential as a valuable intermediate in the discovery of novel therapeutics for cancer and other proliferative disorders.

Safety and Handling

This compound is intended for research and development purposes only. As with any chemical compound, it should be handled by trained personnel in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

-

2-Chloro-6-fluoro-8-methylquinazolin-4-amine | C9H7ClFN3 | CID 130051301. PubChem. [Link]

-

2-chloro-8-fluoro-n-methylquinazolin-4-amine. PubChemLite. [Link]

-

Products - 2a biotech. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH. [Link]

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879. PubChem. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

- WO2001068615A1 - Quinazoline synthesis.

-

Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. PubMed. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

-

Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013. PubChem. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

-

Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. OUCI. [Link]

Sources

The Halogen Advantage: A Technical Guide to the Biological Activities of Halogenated Quinazoline Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged structure has proven to be a powerful strategy for modulating and enhancing its biological activities. This guide provides an in-depth exploration of the diverse pharmacological landscape of halogenated quinazoline derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the halogenated quinazoline framework.

Introduction: The Quinazoline Core and the Impact of Halogenation

Quinazoline, a bicyclic aromatic heterocycle, is a versatile scaffold capable of interacting with a wide array of biological targets.[1] Its derivatives have yielded several FDA-approved drugs, particularly in oncology.[2] The introduction of halogens can profoundly influence the physicochemical properties of these molecules, including:

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and selectivity for a target.

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system, influencing its reactivity and interactions with biological macromolecules.

The strategic placement of different halogens allows for the fine-tuning of these properties, making halogenation a key tool in the optimization of lead compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Halogenated quinazolines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and proliferation.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Halogenated quinazolines have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).[4][5] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Mechanism of Action:

The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors. The quinazoline nitrogen atoms form critical hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. Halogen substituents on the 4-anilino ring often occupy a hydrophobic pocket, enhancing the binding affinity.[4]

Diagram: EGFR Signaling Pathway and Inhibition by Halogenated Quinazolines

Caption: Inhibition of EGFR signaling by halogenated quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of this process. Several halogenated quinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2, positioning them as promising anti-angiogenic agents.[6]

Mechanism of Action:

Similar to EGFR inhibition, these compounds act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor and blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7]

Table 1: Anticancer Activity of Exemplary Halogenated Quinazoline Derivatives

| Compound Class | Halogen(s) | Target(s) | Cell Line(s) | IC50 | Reference(s) |

| 4-Anilinoquinazoline | Cl, F | EGFR | A549, H1975 | 0.8 - 2.7 nM | [4] |

| Quinazolin-4(3H)-one | Iodo | EGFR/CAIX | HepG-2, MCF-7 | 2.53 - 4.58 µM | [8] |

| 2,4-Disubstituted Quinazoline | - | VEGFR-2 | HUVEC | 5.49 µM | [7] |

| Quinazoline-Indazole Hybrid | - | VEGFR-2 | HUVEC | 5.4 nM | [9] |

| 2-Thioxobenzo[g]quinazoline | - | VEGFR-2 | MCF-7, HepG2 | 8.8 - 40.4 µM | [10] |

Antimicrobial Activity: A Renewed Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated quinazolines have shown considerable promise as antibacterial and antifungal agents.[11][12]

Structure-Activity Relationship (SAR):

-

Position of Halogen: The presence of halogens at the 6 and 8 positions of the quinazolinone ring has been shown to enhance antimicrobial activity.[11][13]

-

Type of Halogen: The nature of the halogen can influence potency. For instance, some studies suggest that iodo-substituted quinazolines exhibit significant antibacterial effects.[8][14] Bromo- and chloro-substitutions have also been shown to be beneficial.[15][16]

-

Other Substituents: Substitutions at the 2 and 3 positions are also crucial for activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial efficacy.[11]

Table 2: Antimicrobial Activity of Selected Halogenated Quinazoline Derivatives

| Compound Class | Halogen(s) | Microorganism(s) | MIC | Reference(s) |

| 2-(amino)quinazolin-4(3H)-one | 3,4-difluoro | S. aureus (MRSA) | 0.02 µM | [17] |

| Quinazolinone-isoxazole | Dichloro | E. coli, S. aureus | 2.24 - 2.78 µM | [18] |

| 2,4,6-Trisubstituted quinazoline | Iodo | Gram-positive & Gram-negative bacteria | Not specified | [19] |

| Thiazolo[2,3-b]quinazolin-5-one | Trichloro | E. coli | 62.5 mg/mL | [20] |

| 6-Iodo-2-thienylquinazolin-4(3H)-one | Iodo | Broad spectrum | Not specified | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Halogenated quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[21][22]

Mechanism of Action:

-

COX-2 Inhibition: Some halogenated quinazolinones act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][23]

-

Cytokine Inhibition: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[10][19]

Structure-Activity Relationship (SAR):

SAR studies have indicated that electron-withdrawing groups, including halogens, at certain positions can enhance anti-inflammatory activity.[22] For example, 10-iodosubstitution in quino-quinazolinedione derivatives has been shown to significantly increase anti-inflammatory effects.[22]

Table 3: Anti-inflammatory Activity of Halogenated Quinazoline Derivatives

| Compound Class | Halogen(s) | Target/Assay | IC50/Activity | Reference(s) |

| 2-Mercapto-4(3H)-quinazolinone | - | COX-2 Inhibition | 0.33 - 0.40 µM | [23] |

| 1,5-Diaryl pyrazole (with halogen) | Fluoro | COX-2 Inhibition | Better than celecoxib | [12] |

| Pyrazolo[1,5-a]quinazoline | - | NF-κB Inhibition | < 50 µM | [24] |

| Quino-quinazolinedione | Iodo | Carrageenan-induced paw edema | 12.7–58.2% inhibition | [22] |

Antiviral Activity: A Broadening Spectrum

The antiviral potential of halogenated quinazolines is an emerging area of research. Studies have shown activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza.[11][21][25]

Mechanisms of Action:

-

HIV Reverse Transcriptase Inhibition: Certain halogenated quinazolinones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[25][26]

-

Inhibition of Viral Replication: Other derivatives have been shown to inhibit the replication of viruses like HSV-1.[11]

Table 4: Antiviral Activity of Halogenated Quinazoline Derivatives

| Compound Class | Halogen(s) | Virus | Target/Assay | Activity | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 2,3-Disubstituted quinazolinone | - | HSV-1 | Antiviral Assay | More potent than acyclovir |[11] | | 6-Chloro-quinazolin-2(1H)-one | Chloro | HIV-1 | Reverse Transcriptase | Ki = 140 nM |[25] | | Quinazolin-4(3H)-one Schiff bases | - | Influenza A & B, HSV-1, FIPV | Antiviral Assay | Broad-spectrum activity |[21] |

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of halogenated quinazoline derivatives relies on a suite of robust in vitro assays. Below are representative protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Kinase Inhibition Assay

Diagram: Workflow for a Typical Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation:

-

Prepare a stock solution of the halogenated quinazoline derivative in 100% DMSO.

-

Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[27]

-

-

Compound Plating:

-

Perform a serial dilution of the test compound in the assay buffer.

-

Add the diluted compound to the wells of a 384-well plate. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).[9]

-

-

Kinase Reaction:

-

Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Detailed Protocol: Broth Microdilution Method

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity: COX-2 Inhibition Assay

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

-

Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, heme, and either the test inhibitor, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, or solvent for the 100% activity control.[27]

-

Add the diluted COX-2 enzyme to all wells except the background controls.

-

-

Enzymatic Reaction:

-

Detection:

-

Stop the reaction by adding a saturated stannous chloride solution.

-

Add a colorimetric or fluorometric probe that reacts with the product of the COX-2 reaction (prostaglandin G2).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value from a dose-response curve.

-

Conclusion and Future Perspectives

Halogenated quinazoline derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their success as anticancer agents, particularly as kinase inhibitors, is well-established, and their potential as antimicrobial, anti-inflammatory, and antiviral agents is increasingly being recognized. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research in this area will likely focus on:

-

The development of more selective inhibitors to minimize off-target effects.

-

The exploration of novel halogenated quinazoline scaffolds to identify new biological targets.

-

The use of computational methods to guide the design of next-generation halogenated quinazoline derivatives with enhanced potency and drug-like properties.

-

The investigation of synergistic combinations of halogenated quinazolines with other therapeutic agents.

The continued exploration of the chemical space around the halogenated quinazoline core holds immense promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. rphsonline.com [rphsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]

- 10. Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of second generation quinazolinone non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Investigating 2-Chloro-8-fluoroquinazolin-4-amine as a Potential Kinase Inhibitor

Authored by: A Senior Application Scientist

Publication Date: January 6, 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives achieving clinical success as kinase inhibitors.[1][2] This technical guide outlines a comprehensive strategy for the evaluation of a novel derivative, 2-Chloro-8-fluoroquinazolin-4-amine, as a potential kinase inhibitor. While direct studies on this specific compound are not yet prevalent in published literature, its structural features—a 4-aminoquinazoline core with halogen substitutions at the C2 and C8 positions—suggest a strong rationale for its investigation. This document provides a roadmap for researchers, scientists, and drug development professionals, detailing a proposed synthesis pathway, a strategic approach to target identification, and a suite of robust in vitro and cell-based assays to thoroughly characterize its biological activity and therapeutic potential. Our approach is grounded in established principles of kinase inhibitor drug discovery, aiming to provide a self-validating system for the rigorous assessment of this promising compound.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Quinazoline-based molecules have emerged as a highly successful class of small-molecule kinase inhibitors, primarily targeting the ATP-binding site of various protein kinases.[1][3] The planar, bicyclic aromatic ring system of quinazoline serves as an effective scaffold that can be readily functionalized to achieve high affinity and selectivity for specific kinase targets.[2] Marketed drugs such as gefitinib, erlotinib, and afatinib, all of which feature the 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]

The development of novel quinazoline derivatives continues to be a fertile area of research, with a focus on overcoming drug resistance, improving selectivity profiles, and expanding the range of targeted kinases.[2] The strategic placement of different substituents on the quinazoline ring is a key approach in modulating the compound's pharmacological properties.[3] This guide focuses on the untapped potential of this compound, a compound that combines the established kinase-binding 4-aminoquinazoline core with halogen modifications that could confer unique inhibitory properties.

Rationale for Investigating this compound

The chemical structure of this compound presents several features that make it a compelling candidate for a kinase inhibitor:

-

The 4-Aminoquinazoline Core: This moiety is a well-established "hinge-binder" that mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.

-

The 2-Chloro Substituent: The chloro group at the C2 position is a versatile synthetic handle. It can be readily displaced by nucleophiles, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).[5] Furthermore, the electronegativity of the chlorine atom can influence the electronic properties of the quinazoline ring system.

-

The 8-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[6] The placement at the C8 position could influence the conformation of the molecule and its interaction with the kinase active site.

Given these structural attributes, we hypothesize that this compound has the potential to be a potent and selective inhibitor of one or more protein kinases. The following sections outline a comprehensive experimental plan to test this hypothesis.

Proposed Synthesis of this compound

A potential multi-step synthesis is outlined below:

-

Cyclization: Reaction of 2-amino-3-fluorobenzoic acid with a suitable cyclizing agent, such as urea or a derivative, to form the quinazoline-2,4-dione intermediate.

-

Chlorination: Treatment of the dione with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro-8-fluoroquinazoline intermediate.

-

Amination: Selective amination at the C4 position, which is generally more reactive towards nucleophilic substitution than the C2 position. This can be achieved by reacting the dichloro intermediate with ammonia or a protected form of ammonia.

This synthetic approach offers a practical and efficient means to produce the target compound in sufficient quantities for biological evaluation.

A Strategic Approach to Kinase Target Identification and Profiling

A tiered screening approach is recommended to efficiently identify the primary kinase targets of this compound and to characterize its selectivity profile.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen the compound against a broad panel of recombinant kinases at a single, high concentration (e.g., 10 µM). This will provide a global view of its kinase inhibitory activity and help to identify potential target families. Several commercial services offer such kinase profiling panels. Based on the quinazoline scaffold, particular attention should be paid to tyrosine kinases.

Tier 2: IC₅₀ Determination for "Hit" Kinases

For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for ranking the activity of the compound against different kinases and for guiding further optimization efforts.

Tier 3: Selectivity Profiling

Based on the IC₅₀ values, a selectivity profile can be established. A compound that demonstrates high potency against a specific kinase or a small subset of related kinases is generally more desirable as a therapeutic candidate due to a potentially lower risk of off-target effects.

In Vitro Experimental Protocols

The following protocols describe the key in vitro assays for characterizing the kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

-

Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of this compound in an appropriate buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that can confirm the direct binding of the compound to the target kinase and provide kinetic parameters of the interaction.

Protocol:

-

Instrumentation: A Biacore instrument (or similar).

-

Procedure: a. Immobilize the purified target kinase onto a sensor chip. b. Flow different concentrations of this compound over the sensor surface. c. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound. d. Analyze the binding curves to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Assays for Functional Evaluation

Cell-based assays are essential to confirm that the observed in vitro kinase inhibition translates into a functional effect in a cellular context.

Cellular Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the targeted kinase.

Protocol:

-

Cell Lines: Select cancer cell lines with known kinase dependencies (e.g., A549 or H1975 non-small cell lung cancer cells for EGFR).[2]

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Determine the GI₅₀ (concentration that causes 50% growth inhibition).

Target Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of the target kinase's activity within the cell by assessing the phosphorylation status of its downstream substrates.

Protocol:

-

Procedure: a. Treat the selected cancer cell lines with the compound for a short period (e.g., 1-2 hours). b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. d. Use an antibody against the total protein as a loading control.

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing the Scientific Workflow and Rationale

To provide a clear visual representation of the proposed research plan and the underlying scientific principles, the following diagrams have been generated using Graphviz.

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the proposed mechanism of inhibition.

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) |

| EGFR | 95% | 15 |

| VEGFR2 | 80% | 150 |

| SRC | 45% | >1000 |

| CDK2 | 10% | >10000 |

Table 2: Hypothetical Cellular Activity

| Cell Line | Primary Kinase Dependency | GI₅₀ (µM) |

| A549 | EGFR | 0.5 |

| H1975 | EGFR (T790M mutant) | 2.5 |

| HUVEC | VEGFR2 | 1.8 |

| MCF7 | - | >20 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential kinase inhibitor. The proposed workflow, from synthesis to cellular characterization, is designed to efficiently assess its potency, selectivity, and cellular activity. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize the lead compound, in vivo efficacy studies in animal models of cancer, and comprehensive ADME/Tox profiling. The unique combination of a 4-aminoquinazoline core with 2-chloro and 8-fluoro substitutions holds significant promise for the discovery of a novel and effective targeted therapy.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Scientific Reports. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Technical Guide for the Exploratory Bioactivity Screening of 2-Chloro-8-fluoroquinazolin-4-amine

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology. Its rigid, heterocyclic structure serves as a versatile framework for designing ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] This guide outlines a comprehensive, tiered strategy for the initial bioactivity screening of a novel derivative, 2-Chloro-8-fluoroquinazolin-4-amine. The proposed workflow is designed to efficiently progress from broad phenotypic screening to specific mechanistic and target identification assays. We will begin by establishing the compound's effect on cancer cell viability, proceed to elucidate the mechanism of cell death, and conclude with a strategy for identifying its primary molecular target(s). Each stage is supported by detailed, field-proven protocols and emphasizes the inclusion of self-validating controls to ensure data integrity and reproducibility.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] In oncology, their success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which selectively target the Epidermal Growth Factor Receptor (EGFR) kinase.[2][6] The core mechanism involves the quinazoline ring system inserting into the ATP-binding pocket of the kinase, with the nitrogen at position 1 (N1) typically forming a critical hydrogen bond with the hinge region of the enzyme.[6] Substitutions at the C2, C4, and other positions modulate potency and selectivity.[3][6]

The subject of this guide, this compound (heretofore "the compound"), possesses key features suggesting potential kinase inhibitory activity. The 4-amino group is a common feature for engaging the ATP pocket, while the chloro and fluoro substitutions will influence its electronic and steric properties.[6] This exploratory workflow is designed to systematically uncover its biological potential.

Pre-Screening: Compound Qualification

Before biological evaluation, the integrity of the test compound must be rigorously confirmed. This non-negotiable step prevents costly artifacts arising from impurities or degradation.

-

Identity and Purity: Confirm the structure via ¹H NMR and Mass Spectrometry.[7][8] Assess purity using HPLC, with a minimum standard of >95% for initial screening.

-

Solubility: Determine the compound's solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) from which all subsequent dilutions will be made.

-

Stability: Assess the stability of the compound in the stock solution under storage conditions (-20°C or -80°C) and in cell culture media under experimental conditions (37°C, 5% CO₂) over the longest assay duration (e.g., 72 hours).

Tier 1 Screening: Broad Phenotypic Assessment of Cytotoxicity

The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects and to identify sensitive cancer cell lines. A broad panel of cell lines from diverse tissue origins (e.g., lung, breast, colon, leukemia) is recommended.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. The absorbance of the dissolved formazan is measured spectrophotometrically.[11][12]

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of the compound in culture medium. A common starting range is 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤0.5%). Include "cells-only" and "medium-only" controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13] Incubate for another 2-4 hours.[13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[11]

Data Analysis & Presentation: Correct the absorbance values by subtracting the background (medium-only wells).[11] Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50). Summarize the results in a table.

| Table 1: Example IC50 Data for this compound | | :--- | :--- | | Cell Line | Tissue Origin | IC50 (µM) | | A549 | Lung Carcinoma | e.g., 5.5 | | MCF-7 | Breast Adenocarcinoma | e.g., 2.6 | | HCT116 | Colorectal Carcinoma | e.g., >100 | | K562 | Chronic Myelogenous Leukemia | e.g., 10.2 |

Cell lines exhibiting an IC50 < 10 µM are considered "hits" and are prioritized for Tier 2 screening.

Tier 2 Screening: Elucidating the Mechanism of Cell Death

For the most sensitive cell lines identified in Tier 1, the next step is to determine how the compound is inducing cell death. The primary mechanisms to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is characterized by the activation of a cascade of proteases called caspases. Measuring the activity of executioner caspases (caspase-3 and -7) is a reliable marker of apoptosis.[14][15]

Experimental Protocol: Caspase-3/7 Activity Assay

Principle: This assay utilizes a specific caspase-3/7 substrate (e.g., DEVD peptide) linked to a reporter molecule (a fluorophore or aminoluciferin).[14][15] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a detectable signal proportional to the enzyme's activity.[14][16]

Methodology:

-

Cell Treatment: Seed a "hit" cell line (e.g., MCF-7) in a 96-well white-walled plate and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio.

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[14]

-

Luminescence Reading: Measure the luminescence using a microplate reader.

Cell Cycle Analysis